

Benzo[h]quinoline: A Technical Health and Safety Guide for Research Professionals

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Compound of Interest

Compound Name: Benzo[h]quinoline

Cat. No.: B1196314

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Benzo[h]quinoline is a heterocyclic aromatic compound with applications in chemical synthesis, including the development of pharmaceuticals and materials for organic light-emitting diodes (OLEDs).[1] While its utility in research is significant, a thorough understanding of its health and safety profile is paramount for safe handling and use. This guide provides a comprehensive overview of the known health and safety information for **Benzo[h]quinoline**, including toxicological data, handling procedures, and emergency protocols. The available data indicates that **Benzo[h]quinoline** is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3] Information on its carcinogenicity and mutagenicity is complex and warrants careful consideration. This guide synthesizes the available scientific literature to provide a technical resource for laboratory personnel.

Hazard Identification and Classification

Benzo[h]quinoline is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin and/or eye contact.

GHS Hazard Statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Pictograms:

- Irritant[2]

Toxicological Information

The toxicological profile of **Benzo[h]quinoline** is not exhaustively characterized, and much of the available data is derived from studies on its derivatives or the parent compound, quinoline.

Acute Toxicity

No specific experimental LD50 (median lethal dose) or LC50 (median lethal concentration) values for **Benzo[h]quinoline** were found in the reviewed literature. However, it is classified as harmful if swallowed.[2] For context, data for the related compound, quinoline, are provided below. It is important to note that this data is not directly transferable to **Benzo[h]quinoline**.

Compound	Test	Species	Route	Value	Reference
Quinoline	LD50	Rat	Oral	331 mg/kg	[4]
Quinoline	LD50	Rabbit	Dermal	540 mg/kg	[4]

A 2016 study on arylated **Benzo[h]quinoline** derivatives provided predicted oral LD50 values in rats, which suggest a high level of toxicity for some derivatives.[5]

Compound	Predicted Rat Oral LD50 (mg/kg)
Benzo[h]quinoline Derivative 3a	0.193812

Note: These are predicted values for a derivative and not experimentally determined values for **Benzo[h]quinoline**.

Carcinogenicity, Mutagenicity, and Genotoxicity

The carcinogenicity and mutagenicity of **Benzo[h]quinoline** are areas of ongoing research with some conflicting or inconclusive findings.

- Carcinogenicity: A study in newborn CD-1 mice where **Benzo[h]quinoline** was administered via intraperitoneal injection did not find it to be carcinogenic under the assay conditions.^[6] However, the parent compound, quinoline, has been shown to be a potent hepatocarcinogen in mice.^[6] It is important to handle **Benzo[h]quinoline** with the caution appropriate for a potential carcinogen, given the data on related compounds.
- Mutagenicity: **Benzo[h]quinoline** has been reported to be mutagenic in the Ames test with Salmonella typhimurium strain TA100 in the presence of a rat liver S9 fraction for metabolic activation.^{[7][8]} However, an in vivo mutagenicity study using the lacZ transgenic mouse model suggested that the mutagenicity of **Benzo[h]quinoline** was equivocal, with only slight induction of mutations in the lung.^{[7][8]}

First Aid Measures

Immediate action is required in case of exposure.

Exposure Route	First Aid Measures
Eye Contact	Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [3]
Skin Contact	Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs. [3]
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [3]
Ingestion	Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. [3]

Handling and Personal Protective Equipment

Handling

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Keep away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)

Protection Type	Specification
Eye/Face Protection	Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may also be necessary.
Skin Protection	Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
Respiratory Protection	A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

The following are generalized protocols based on OECD guidelines and methodologies described in the scientific literature for assessing the toxicity of chemicals like **Benzo[h]quinoline**.

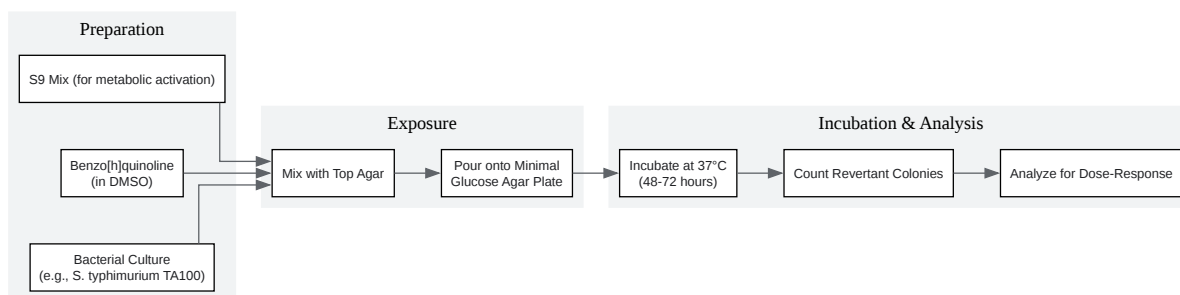
Ames Test for Mutagenicity (Based on OECD Guideline 471)

This test evaluates the potential of a substance to induce reverse mutations in amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*. [6][9][10][11][12]

Methodology:

- **Bacterial Strains:** Use of multiple strains is recommended, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA. [6][11] **Benzo[h]quinoline** has shown mutagenicity in TA100. [7][8]
- **Metabolic Activation:** The test is conducted with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. [10]

- Procedure (Plate Incorporation Method): a. Prepare various concentrations of **Benzo[h]quinoline** in a suitable solvent (e.g., DMSO). b. To molten top agar, add the bacterial culture, the test solution, and either the S9 mix or a buffer. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.
- Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations.



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Ames Test Experimental Workflow

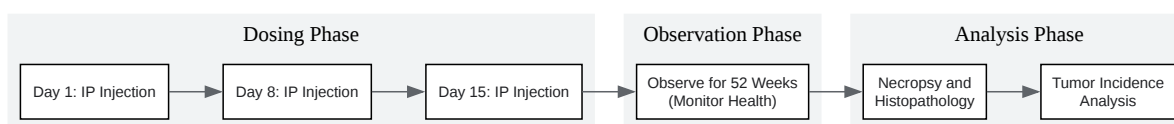
Carcinogenicity Study in Newborn Mice (Based on literature)

This protocol is based on studies evaluating the carcinogenicity of benzoquinolines in newborn mice.[6]

Methodology:

- Animal Model: Newborn CD-1 mice are used.

- Dosing: a. **Benzo[h]quinoline** is dissolved in a suitable vehicle like dimethyl sulfoxide (DMSO). b. Mice are injected intraperitoneally on the first, eighth, and fifteenth day of life with varying doses (e.g., 0.25, 0.5, and 1.0 μmol).
- Observation Period: The animals are observed for a significant portion of their lifespan (e.g., 52 weeks). Body weight and clinical signs of toxicity are monitored.
- Pathology: At the end of the study, animals are euthanized, and a complete necropsy is performed. Tissues, particularly the liver and lungs, are examined for tumors.
- Data Analysis: The incidence of tumors in the treated groups is compared to a vehicle control group using statistical methods.



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Newborn Mouse Carcinogenicity Bioassay Workflow

In Vitro Metabolism Study using Rat Liver Microsomes

This protocol outlines a general procedure for identifying metabolites of **Benzo[h]quinoline**.

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Methodology:

- Preparation: a. Rat liver microsomes are prepared from the livers of rats, often pre-treated with an enzyme inducer like Aroclor-1254. b. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the liver microsomes, and an NADPH-generating system (as a cofactor).
- Incubation: a. The reaction mixture is pre-incubated at 37°C. b. The reaction is initiated by adding **Benzo[h]quinoline** (dissolved in a suitable solvent). c. The incubation is carried out

at 37°C for a specific time (e.g., 30-60 minutes).

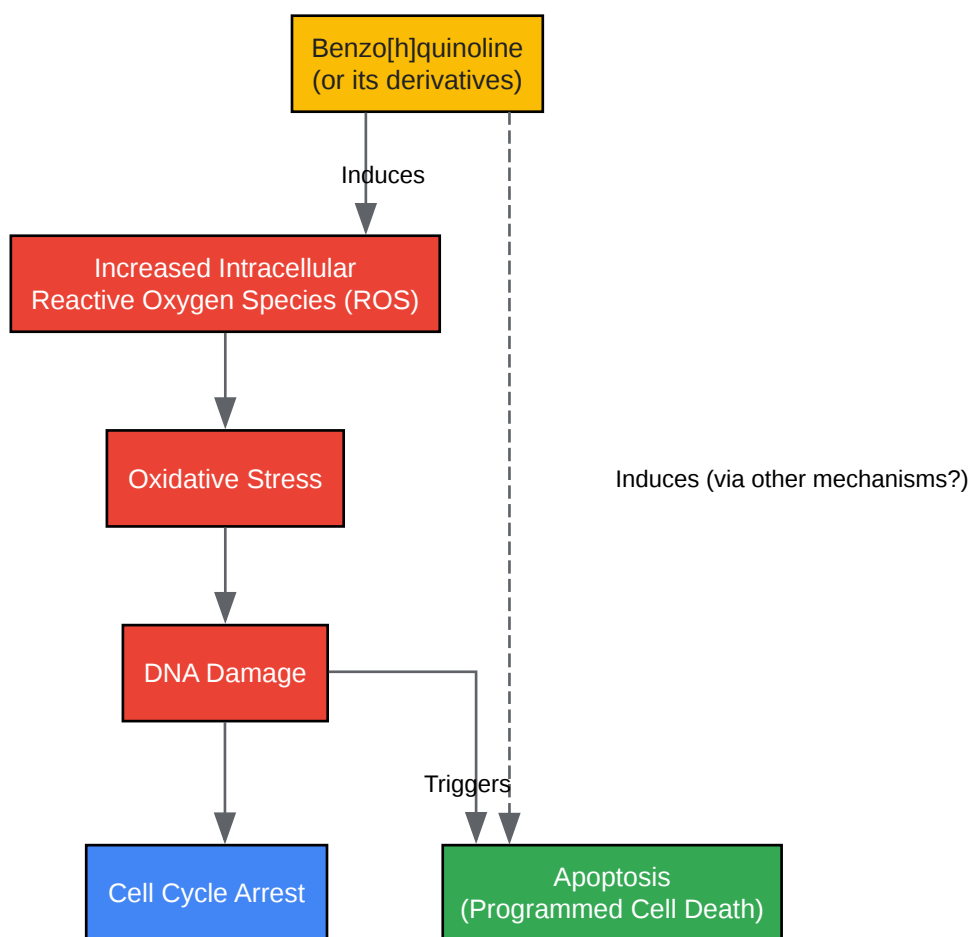
- Extraction: The reaction is stopped by adding a cold organic solvent (e.g., ethyl acetate). The metabolites are then extracted from the aqueous phase.
- Analysis: The extracted metabolites are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify the chemical structures of the metabolites.

Potential Signaling Pathways and Mechanisms of Toxicity

While the specific signaling pathways affected by **Benzo[h]quinoline** are not fully elucidated, studies on its derivatives suggest that its toxicity may be mediated through the induction of oxidative stress and apoptosis.[\[2\]](#)[\[6\]](#)

Oxidative Stress-Mediated DNA Damage: Some arylated **Benzo[h]quinoline** derivatives have been shown to increase intracellular reactive oxygen species (ROS).[\[2\]](#)[\[6\]](#) This can lead to oxidative damage to cellular components, including DNA, lipids, and proteins. The resulting DNA damage can trigger cell cycle arrest and apoptosis.[\[6\]](#)

Induction of Apoptosis: Derivatives of **Benzo[h]quinoline** have been observed to induce apoptosis (programmed cell death) in cancer cell lines.[\[3\]](#)[\[18\]](#) This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. One study on a tetrahydrobenzo[h]quinoline derivative suggested activation of the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio.[\[3\]](#)



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Potential Mechanism of **Benzo[h]quinoline** Toxicity

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C13H9N	[2] [19]
Molecular Weight	179.22 g/mol	[2] [19]
Appearance	White to light yellow powder or crystal	[19]
Melting Point	48-52 °C	[3]
Boiling Point	~340.8 °C	[1]
Solubility	Insoluble in water	

Exposure Controls and Environmental Fate

- **Occupational Exposure Limits:** There are no established specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) for **Benzo[h]quinoline**. Therefore, exposure should be minimized to the lowest achievable level.
- **Environmental Fate:** Data on the environmental fate and ecotoxicity of **Benzo[h]quinoline** is limited. It should not be allowed to enter the environment. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Benzo[h]quinoline is a valuable research chemical that requires careful handling due to its hazardous properties. It is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. Its potential for mutagenicity has been demonstrated in vitro, although in vivo studies are less conclusive. The lack of comprehensive acute toxicity data and established occupational exposure limits necessitates a highly cautious approach to its use in a laboratory setting. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. Further research is needed to fully elucidate its toxicological profile and specific mechanisms of action.

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